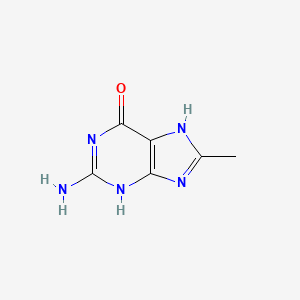

2-amino-8-methyl-3,7-dihydropurin-6-one

Description

2-Amino-8-methyl-3,7-dihydropurin-6-one (CAS: 30467-02-8), also referred to as 8-methylguanine, is a purine derivative structurally derived from guanine (2-amino-3,7-dihydropurin-6-one) by the substitution of a methyl group at the 8th position of the purine ring . Its molecular formula is C₆H₇N₅O, with a molecular weight of 165.15 g/mol (calculated based on guanine’s molecular weight of 151.13 g/mol plus 14.02 g/mol for the methyl group).

Properties

IUPAC Name |

2-amino-8-methyl-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMEMUXTWZGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesol can be synthesized through several methods, including the acid-catalyzed cyclization of geranyl acetone and the reduction of farnesyl acetate . The acid-catalyzed cyclization involves the use of strong acids like sulfuric acid or hydrochloric acid under controlled temperatures to facilitate the cyclization process. The reduction of farnesyl acetate typically employs reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions .

Industrial Production Methods: Industrial production of farnesol often involves the extraction from natural sources, such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and crystallization to obtain pure farnesol. Additionally, biotechnological methods using genetically engineered microorganisms have been explored for the large-scale production of farnesol .

Chemical Reactions Analysis

Types of Reactions: Farnesol undergoes various chemical reactions, including:

Oxidation: Farnesol can be oxidized to farnesal and farnesoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Farnesol can be reduced to farnesane using hydrogen gas in the presence of a palladium catalyst.

Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild heating.

Reduction: Hydrogen gas, palladium catalyst, and room temperature.

Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous conditions

Major Products:

Oxidation: Farnesal, farnesoic acid.

Reduction: Farnesane.

Substitution: Farnesyl halides

Scientific Research Applications

Farnesol has a wide range of scientific research applications:

Chemistry: Farnesol is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Farnesol plays a role in the regulation of cell growth and differentiation. It is also studied for its potential as an antimicrobial and antifungal agent.

Medicine: Farnesol has been investigated for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and its use in the treatment of infections.

Industry: Farnesol is used in the formulation of perfumes, cosmetics, and personal care products due to its pleasant aroma and antimicrobial properties

Mechanism of Action

Farnesol is similar to other sesquiterpene alcohols, such as nerolidol and bisabolol . it has unique properties that distinguish it from these compounds:

Nerolidol: While both farnesol and nerolidol have antimicrobial properties, farnesol is more effective against certain bacterial strains.

Bisabolol: Farnesol and bisabolol both have anti-inflammatory properties, but farnesol is more commonly used in perfumery due to its distinct floral scent

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Detailed Research Findings

Electronic and Steric Effects

- 8-Methylguanine : The methyl group at position 8 introduces steric hindrance, destabilizing Watson-Crick base pairing. This leads to mispairing with thymine instead of cytosine, a mechanism linked to mutagenesis .

- 8-Nitroguanine: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density at the purine ring. This enhances reactivity with nucleophiles, contributing to oxidative stress-induced DNA damage .

- 8-Chlorohypoxanthine : The electronegative chlorine atom at position 8 increases hydrophobicity, making it a useful intermediate in synthetic nucleotide chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.